

The Pharmacodynamics of Digoxin in Cardiac Myocytes: An In-depth Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Digoxin, a cardiac glycoside derived from the foxglove plant (Digitalis lanata), has been a cornerstone in the treatment of heart failure and certain arrhythmias for centuries.[1] Its therapeutic efficacy is rooted in its profound effects on the electrophysiology and contractility of cardiac myocytes. This technical guide provides a comprehensive overview of the pharmacodynamics of **digoxin** at the cellular level, focusing on its molecular interactions, signaling cascades, and the experimental methodologies used to elucidate these mechanisms.

Core Mechanism of Action: Inhibition of Na+/K+ATPase

The primary molecular target of **digoxin** in cardiac myocytes is the Na+/K+-ATPase pump, an integral membrane protein responsible for maintaining the electrochemical gradients of sodium (Na+) and potassium (K+) across the sarcolemma.[2][3] **Digoxin** binds to the extracellular aspect of the α -subunit of the Na+/K+-ATPase, inhibiting its function.[4] This inhibition leads to a cascade of events that ultimately enhances myocardial contractility.

The α -subunit of the Na+/K+-ATPase exists in different isoforms (α 1, α 2, α 3), with α 1 and α 2 being predominantly expressed in the adult ventricle. **Digoxin** exhibits isoform-specific binding affinities and inhibitory effects.





Data Presentation: Quantitative Analysis of Digoxin's Interaction with Na+/K+-ATPase

The following tables summarize the quantitative parameters of **digoxin**'s interaction with Na+/K+-ATPase isoforms.

Table 1: **Digoxin** Binding Affinity (Kd) for Na+/K+-ATPase α-Subunit Isoforms

Isoform	Species	Kd (nM)	Conditions	Reference
α1β1	Human	110.0 ± 3.9	With K+	[5]
α2β1	Human	47.4 ± 10	With K+	[5]
α3β1	Human	Not significantly different from α2	With K+	[5]
α1	Pig	2.8 ± 2	-	[6]

Table 2: Digoxin Inhibitory Potency (IC50 and Ki) against Na+/K+-ATPase Activity

Isoform	Species	Parameter	Value	Reference
α1	Rat	IC50	$1.3 \times 10^{-4} \text{ M (low affinity)}$	[7]
α2	Rat	IC50	$2.5 \times 10^{-8} M$ (high affinity)	[7]
Not specified	Pig	Ki	1.95 ± 0.15 μM	[8]
Not specified	Human	Ki	3.2 ± 0.22 μM	[8]

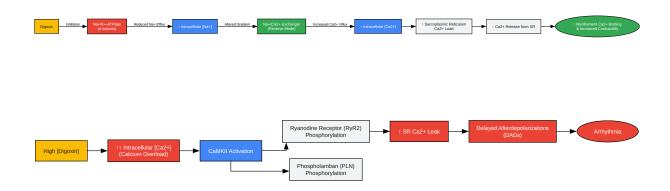
Signaling Pathways

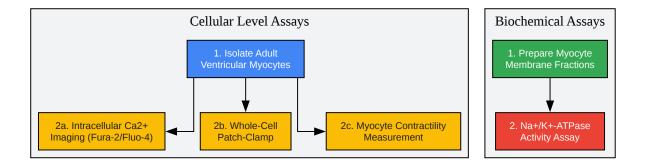
The inhibition of the Na+/K+-ATPase by **digoxin** initiates a well-defined signaling pathway leading to increased inotropy. Additionally, emerging evidence suggests the involvement of other signaling molecules that may contribute to both the therapeutic and toxic effects of **digoxin**.



Primary Inotropic Signaling Pathway

The canonical pathway responsible for **digoxin**'s positive inotropic effect is a direct consequence of Na+/K+-ATPase inhibition.





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